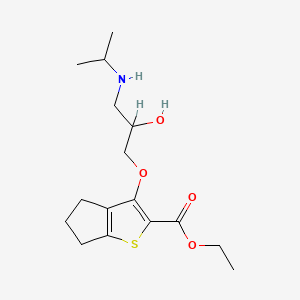
Bifox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bifox is a highly reactive phosphate rock primarily used in agriculture. It is known for its slow-release characteristics, which reduce phosphorus runoff and improve phosphorus use efficiency in crops. This compound is particularly effective in acidic soils and is used to enhance crop yields and quality by providing essential nutrients like phosphorus and calcium.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bifox is typically prepared through the mining and processing of phosphate rock. The rock is extracted from deposits, such as those in the Bahia Inglesa region of Chile. The preparation involves crushing and grinding the rock to a fine powder, followed by beneficiation processes to increase the concentration of phosphorus.
Industrial Production Methods
In industrial settings, this compound is produced by mining phosphate rock, which is then subjected to various physical and chemical treatments to remove impurities and enhance its reactivity. The processed rock is then packaged and distributed for agricultural use.
Chemical Reactions Analysis
Types of Reactions
Bifox undergoes several chemical reactions, including:
Oxidation: Phosphate rock can be oxidized to form phosphoric acid.
Reduction: Reduction reactions can convert phosphates into phosphides.
Substitution: Phosphates can undergo substitution reactions to form various phosphate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.
Substitution: Substitution reactions often involve reagents like halides or alkoxides.
Major Products Formed
Oxidation: Phosphoric acid and other phosphate salts.
Reduction: Phosphides and elemental phosphorus.
Substitution: Various organophosphates and inorganic phosphate derivatives.
Scientific Research Applications
Bifox has a wide range of applications in scientific research, including:
Chemistry: Used as a source of phosphorus in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and as a nutrient in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and as a dietary supplement.
Industry: Utilized in the production of fertilizers, detergents, and other industrial products.
Mechanism of Action
Bifox exerts its effects primarily through the release of phosphorus, which is essential for various biological processes. Phosphorus is a key component of ATP (adenosine triphosphate), DNA, and RNA, and is involved in energy transfer, cellular signaling, and the synthesis of nucleic acids and proteins. The slow-release characteristics of this compound ensure a steady supply of phosphorus to plants, enhancing their growth and development.
Comparison with Similar Compounds
Similar Compounds
Apatite: Another phosphate mineral used in agriculture and industry.
Phosphorite: A sedimentary rock containing high concentrations of phosphate minerals.
Superphosphate: A more soluble form of phosphate used as a fertilizer.
Uniqueness of Bifox
This compound is unique due to its high reactivity and slow-release characteristics, which make it particularly effective in acidic soils. Its low fixation losses and high phosphorus use efficiency set it apart from other phosphate sources, making it a valuable resource for sustainable agriculture.
Properties
CAS No. |
85792-14-9 |
|---|---|
Molecular Formula |
C26H27Cl3N2O8 |
Molecular Weight |
601.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoic acid;methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate;N-methylmethanamine |
InChI |
InChI=1S/C14H9Cl2NO5.C10H11ClO3.C2H7N/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16;1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h2-7H,1H3;3-5,7H,1-2H3,(H,12,13);3H,1-2H3 |
InChI Key |
RNOTULNEVWPXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC.COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


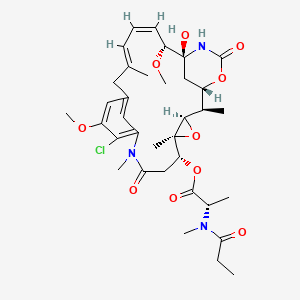

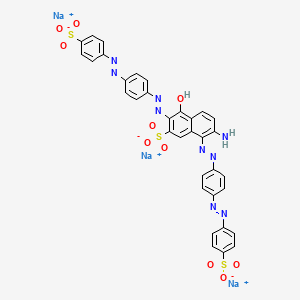
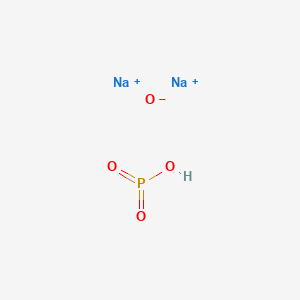
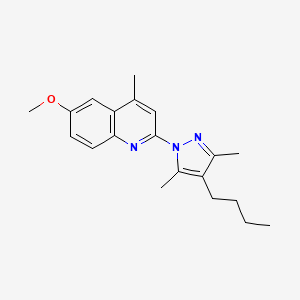

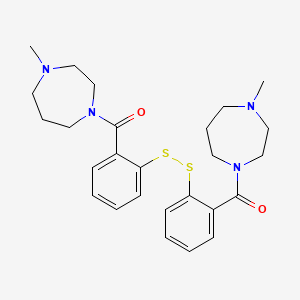
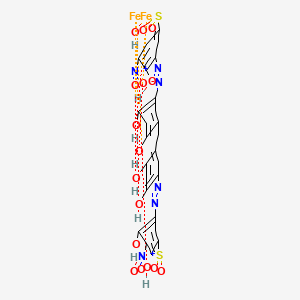
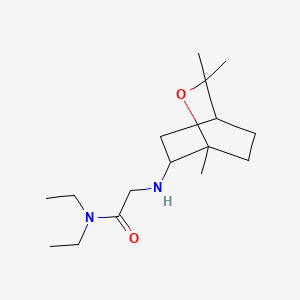
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)

